1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

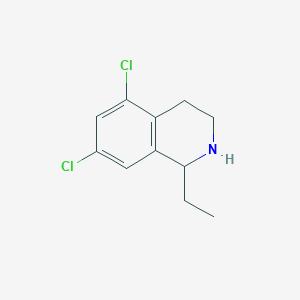

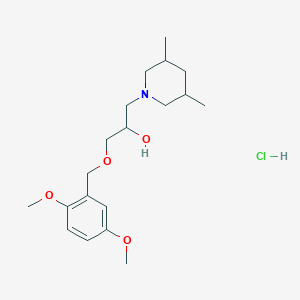

1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is a chemical compound with the molecular formula C5H7N3O . It is a derivative of the 1,2,3-triazole family, which is a class of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,3-triazole ring substituted with an ethyl group at the 1-position and a carbaldehyde group at the 5-position . The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms .

Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 125.13 . The SMILES string representation of its structure is O=C ( [H])C1=NC=NN1CC .

Scientific Research Applications

Antimicrobial Agents

- Compounds derived from 1,2,3-triazolyl pyrazole, synthesized via a Vilsmeier–Haack reaction approach, have shown potential as antimicrobial agents. These compounds exhibit significant in vitro anti-bacterial, anti-fungal, and anti-oxidant activities, indicating their broad-spectrum antimicrobial effectiveness (Bhat et al., 2016).

Structural Studies

- Research on N-Unsubstituted 1,2,4-Triazole-3-carbaldehydes has shown that these compounds can dimerize in the solid state to form carbonyl-free hemiaminals. This finding is significant for understanding the structural behavior of such compounds (Browne, 1971).

Chemical Synthesis

- Various methods have been developed for the synthesis of 1H-1,2,3-triazole-4-carbaldehydes, including reactions involving sodium azide and α,β-acetylenic aldehydes. These methods are crucial for producing these compounds efficiently and safely (Journet et al., 2001).

Molecular Rearrangements

- Studies on the molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles have provided insights into the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes, highlighting the interconvertibility of structural isomers in these compounds (L'abbé et al., 1990).

Corrosion Inhibitors

- 1,2,3-Triazole derivatives of dihydropyrimidinones have been synthesized and evaluated as acidic corrosion inhibitors for steel, demonstrating their potential in protecting metals from corrosion (González-Olvera et al., 2016).

Supramolecular Interactions

- Research on 1,2,3-triazoles has explored their diverse supramolecular interactions, making them attractive in supramolecular and coordination chemistry. These interactions have implications for various applications, including anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Future Directions

The future directions of research on 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. The development of more efficient and green synthetic routes for 1,2,3-triazoles and their derivatives is a promising area of research .

Mechanism of Action

Target of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

The mode of action of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde involves the interaction of the compound with its targets. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can lead to changes in the enzyme’s activity, potentially influencing various biological processes.

Properties

IUPAC Name |

3-ethyltriazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-2-8-5(4-9)3-6-7-8/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRKCRXASJKOHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393540-46-9 |

Source

|

| Record name | 1-ethyl-1H-1,2,3-triazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(pyrimidin-2-yl)acetamide](/img/structure/B2407866.png)

![2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2407867.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2407871.png)

![3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione](/img/structure/B2407872.png)

![N-(cyanomethyl)-N-cyclopropyl-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B2407873.png)

![3-methyl-5-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2407878.png)

benzyl]oxy}phenyl)methanone](/img/structure/B2407882.png)